molecular formula C15H12N2OS3 B2790958 (E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 899941-52-7

(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2790958
CAS No.: 899941-52-7
M. Wt: 332.45
InChI Key: BKNBIYBADCGIEX-FNORWQNLSA-N
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Description

(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a benzothiazole-derived acrylamide compound characterized by a methylthio (-SMe) group at the 6-position of the benzothiazole ring and a thiophen-2-yl substituent on the α,β-unsaturated acrylamide moiety.

These features position the compound within a broader class of benzothiazole acrylamides studied for anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name

(E)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS3/c1-19-11-4-6-12-13(9-11)21-15(16-12)17-14(18)7-5-10-3-2-8-20-10/h2-9H,1H3,(H,16,17,18)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNBIYBADCGIEX-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol or a methylthio-containing reagent.

    Formation of the Acrylamide Moiety: The acrylamide group is typically introduced through a condensation reaction between an amine and an acrylate ester or acrylamide precursor.

    Coupling of the Thiophene Ring: The thiophene ring can be coupled to the benzo[d]thiazole core through a Heck or Suzuki coupling reaction.

Industrial Production Methods

Industrial production of (E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the methylthio and thiophene groups.

    Reduction: Reduction reactions can target the acrylamide group, potentially converting it to an amine.

    Substitution: The benzo[d]thiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced acrylamide derivatives.

    Substitution: Various substituted benzo[d]thiazole and thiophene derivatives.

Scientific Research Applications

Chemistry

Biology

Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.

Industry

Mechanism of Action

The mechanism by which (E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide exerts its effects depends on its application:

    Fluorescent Probes: The compound interacts with specific ions or molecules, leading to changes in its fluorescence properties.

    Enzyme Inhibition: It binds to the active site or allosteric site of the enzyme, inhibiting its activity and affecting the biological pathway.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Lower yields (e.g., 16% for 9b ) are associated with sterically hindered acrylamide formations, whereas propanamide derivatives (e.g., compound 11, 59% yield ) exhibit higher yields due to reduced steric demand.
  • Electronic and Steric Profiles : The target compound’s methylthio group (-SMe) is less electron-withdrawing than sulfonyl (-SO₂Me, ) but more lipophilic than methoxy (-OMe, BZTcin3 ).
  • Bioactivity Correlations : Compounds with naphthyl (9a) or 4-methoxyphenyl (9b) groups demonstrate anti-inflammatory activity via prostaglandin E2 suppression , while thiophene-containing analogs (e.g., ) may target kinase pathways due to heteroaromatic interactions.

Key Insights :

  • The target compound’s thiophene moiety may enhance DNA intercalation or protein binding compared to phenyl or naphthyl analogs .
  • Methylthio substitution at the 6-position could improve blood-brain barrier penetration relative to polar groups (e.g., -SO₂Me in ) .

Physicochemical Property Comparisons

Table 3: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Solubility (Inferred) LogP (Estimated)
Target Compound N/A Moderate (lipophilic SMe) ~3.2
BZTcin1 229–234 Low (crystalline) ~2.8
9b Not reported Moderate (polar OMe) ~2.5
4-Methoxybenzyl carbamate (16a) Not reported Low (crystalline) ~3.0

Analysis :

  • Higher LogP values (e.g., target compound vs. 9b) correlate with the methylthio group’s lipophilicity, suggesting improved membrane permeability .

Biological Activity

(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The synthesis of (E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the reaction of 6-(methylthio)benzo[d]thiazole with thiophene-based acrylamide derivatives. The reaction conditions often include organic solvents such as dichloromethane or tetrahydrofuran, with bases like triethylamine to facilitate the formation of the desired product. The compound features a unique structure that combines a benzo[d]thiazole moiety with thiophene, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of benzo[d]thiazole, including (E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, exhibit potent antimicrobial activity. A study demonstrated that related compounds showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown selective cytotoxicity against tumorigenic cell lines, such as WI-38 VA-13 subline 2RA. The effective concentration (EC50) values for related compounds were reported to be as low as 28 ng/mL against specific cancer cell lines . Table 1 summarizes the cytotoxic effects of various derivatives:

CompoundCell Line TestedEC50 (ng/mL)
15aWI-38 VA-1332
15bWI-38 VA-1330
15cWI-38 VA-1328
15dWI-38 VA-13290
15eWI-38 VA-13150

The primary mechanism by which (E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide exerts its biological effects appears to be through the inhibition of quorum sensing (QS) in bacteria. Specifically, it targets the CviR receptor in Chromobacterium violaceum, disrupting QS pathways that regulate virulence factors and biofilm formation. This action not only reduces bacterial pathogenicity but also enhances susceptibility to conventional antibiotics.

Case Studies

  • Antimicrobial Efficacy : A comparative study involving various benzo[d]thiazole derivatives highlighted the superior antimicrobial activity of (E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide over traditional antibiotics. The study utilized disk diffusion methods to assess efficacy against multiple bacterial strains, confirming its potential as an alternative treatment option .
  • Anticancer Research : In a recent investigation into novel anticancer agents, compounds structurally similar to (E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide were screened against human tumor cell lines. Results indicated a promising profile for selective toxicity towards cancerous cells while sparing normal cells, suggesting a favorable therapeutic index .

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